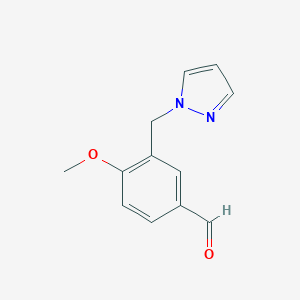

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-4-3-10(9-15)7-11(12)8-14-6-2-5-13-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYOPVOHCSPLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355275 | |

| Record name | 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-89-4 | |

| Record name | 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. For novel compounds such as 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, a heterocyclic molecule with potential pharmacological relevance, a detailed physicochemical profile is the cornerstone of its journey from a lead candidate to a viable therapeutic agent.

Molecular Structure and Basic Properties

The foundational step in characterizing any new chemical entity is to establish its molecular identity and fundamental properties.

Molecular Structure:

Caption: Molecular structure of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Predicted Physicochemical Properties:

While experimental data is the gold standard, computational tools can provide valuable initial estimates. For the closely related analog, 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde, the following properties have been computed:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₄ | PubChem |

| Molecular Weight | 261.23 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

It is important to note that the presence of the nitro group in this analog will significantly influence its electronic and, consequently, its physicochemical properties compared to the non-nitrated target compound.

Key Physicochemical Parameters and Their Experimental Determination

The following sections detail the experimental protocols for determining the critical physicochemical properties of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Melting Point (M.P.)

Importance in Drug Development: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting point range is often indicative of a pure substance.[1][2]

Experimental Protocol: Capillary Melting Point Determination

This method relies on observing the temperature at which a small sample of the solid in a capillary tube transitions from a solid to a liquid.[3]

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block and the sample are in equilibrium. A rapid heating rate can lead to an artificially high and broad melting point range.

Boiling Point (B.P.)

Importance in Drug Development: While many drug candidates are solids at room temperature, the boiling point is a key characteristic for any that are liquids, and it provides information about the volatility and intermolecular forces of a compound.[4]

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6][7]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), Bunsen burner or heating mantle.

-

Procedure:

-

Add a small amount of the liquid sample into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with mineral oil.

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Causality Behind Experimental Choices: The steady stream of bubbles indicates that the vapor pressure of the liquid is equal to or greater than the external pressure. As the liquid cools, the point at which it re-enters the capillary signifies the temperature at which the vapor pressure is exactly equal to the atmospheric pressure.

Aqueous Solubility

Importance in Drug Development: Aqueous solubility is a critical determinant of a drug's oral bioavailability. A drug must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.

Experimental Protocol: UV-Vis Spectrophotometric Determination

This method relies on creating a saturated solution of the compound and then determining its concentration using UV-Vis spectroscopy, which is applicable for compounds with a chromophore.[8][9][10]

-

Apparatus: UV-Vis spectrophotometer, shaker or vortex mixer, centrifuge, pH meter, volumetric flasks, and cuvettes.

-

Procedure:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., methanol or DMSO).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the same solvent used for the standards to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant and then calculate the concentration in the original saturated solution.

-

-

Causality Behind Experimental Choices: Using a buffer at a physiological pH (e.g., 7.4) is crucial for understanding the solubility in a biologically relevant context. Allowing sufficient time for equilibration is necessary to obtain the thermodynamic solubility, which is a true measure of the compound's solubility.

Caption: The shake-flask method for LogP determination.

Conclusion

The physicochemical properties of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde are critical to its potential as a drug candidate. This guide has outlined the fundamental importance of these properties and provided detailed, validated protocols for their experimental determination. By applying these methodologies, researchers can build a comprehensive profile of this and other novel compounds, enabling informed decision-making throughout the drug discovery and development process. The synthesis of technical accuracy with an understanding of the underlying scientific principles is essential for advancing promising molecules from the laboratory to the clinic.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

melting point determination. (n.d.). Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

-

Nichols, L. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Nichols, L. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PMC - NIH. (n.d.). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

ResearchGate. (2022, November 2). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. researchgate.net [researchgate.net]

- 9. eu-opensci.org [eu-opensci.org]

- 10. longdom.org [longdom.org]

Pyrazole-Substituted Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of pyrazole-substituted benzaldehyde derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, characterization, and diverse pharmacological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Pyrazole and Benzaldehyde

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its diverse biological activities.[1][2] Pyrazole derivatives have shown a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

When synthetically combined with a benzaldehyde moiety, another critical building block in drug discovery, the resulting pyrazole-substituted benzaldehyde derivatives exhibit enhanced and often novel biological activities. The benzaldehyde component offers a versatile scaffold for structural modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic molecular hybridization opens avenues for the development of new therapeutic agents with improved efficacy and target specificity.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of pyrazole-substituted benzaldehyde derivatives can be achieved through various methodologies, ranging from classical condensation reactions to modern green chemistry approaches.[3] The choice of synthetic route is often dictated by the desired substitution pattern, yield, and scalability.

A prevalent and efficient method involves the Knoevenagel condensation. This reaction typically utilizes a substituted pyrazole with an active methylene group and a substituted benzaldehyde in the presence of a basic catalyst. The selection of the catalyst and solvent system is crucial for optimizing reaction times and yields.

Modern synthetic advancements have introduced microwave-assisted and ultrasound-irradiated techniques, which can significantly reduce reaction times and improve yields.[5][6] Furthermore, the development of green synthetic strategies, employing eco-friendly solvents and catalysts, is gaining traction, aligning with the principles of sustainable chemistry.[7]

Below is a generalized workflow for the synthesis of a pyrazole-substituted benzaldehyde derivative via a multi-step process, often starting with the formation of the pyrazole ring itself.

Caption: Generalized synthetic workflow for pyrazole-substituted benzaldehyde derivatives.

Physicochemical and Spectroscopic Characterization

The unambiguous identification and purity assessment of newly synthesized pyrazole-substituted benzaldehyde derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon resonances, provide a detailed map of the compound's framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde, C=N and N-N stretching of the pyrazole ring, and aromatic C-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the compound, confirming its elemental composition.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should align with the calculated values for the proposed structure.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction offers the definitive three-dimensional molecular structure, providing precise information on bond lengths, bond angles, and stereochemistry.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Pyrazole-substituted benzaldehyde derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][3] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules by identifying the key structural features responsible for their biological effects.[8][9]

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines.[8][9] The benzaldehyde component often plays a significant role in the cytotoxic mechanism. For instance, the substitution pattern on the phenyl ring can greatly influence the anticancer efficacy.

Key SAR Insights for Anticancer Activity:

-

Electron-withdrawing groups (e.g., nitro, halogeno) on the benzaldehyde ring often enhance cytotoxic activity.

-

The position of the substituent on the phenyl ring can impact selectivity towards different cancer cell lines.

-

Modifications on the pyrazole ring , such as the nature of the substituent at the N1 position, can modulate the mechanism of action, which may include targeting kinases like EGFR and CDK, or inducing apoptosis.[8][9]

| Compound Class | Substituent on Benzaldehyde | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolyl Chalcones | 4-Bromo | MCF-7 | 5.8 | [10] |

| Pyrazolyl Chalcones | 4-Bromo | A549 | 8.0 | [10] |

| Pyrazolyl Chalcones | 4-Bromo | HeLa | 9.8 | [10] |

Antimicrobial Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Pyrazole-substituted benzaldehyde derivatives have demonstrated significant antibacterial and antifungal activities.[6][11]

Key SAR Insights for Antimicrobial Activity:

-

The presence of a hydrazone linkage derived from the benzaldehyde can be crucial for antimicrobial potency.

-

Lipophilicity , influenced by the substituents on both the pyrazole and benzaldehyde rings, plays a vital role in membrane permeability and, consequently, antimicrobial efficacy.

-

Specific substitutions can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown remarkable activity against Escherichia coli and Streptococcus epidermidis.[6]

| Compound | Substituent on Benzaldehyde | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Varies | Escherichia coli | 0.25 | [6] |

| Pyrazole Derivative 4 | 4-Nitro | Streptococcus epidermidis | 0.25 | [6] |

| Pyrazole Derivative 2 | Varies | Aspergillus niger | 1 | [6] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Some pyrazole derivatives, most notably Celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[12] The incorporation of a benzaldehyde moiety can lead to new anti-inflammatory agents with potentially improved safety profiles.

Key SAR Insights for Anti-inflammatory Activity:

-

The nature and position of substituents on the aromatic rings are critical for cyclooxygenase (COX) enzyme inhibition.

-

The overall molecular geometry, influenced by the linkage between the pyrazole and benzaldehyde moieties, determines the binding affinity to the active site of COX enzymes.

Applications in Drug Discovery and Development

The diverse pharmacological profile of pyrazole-substituted benzaldehyde derivatives makes them attractive candidates for drug discovery programs.[13] Their structural versatility allows for the generation of large compound libraries for high-throughput screening.

Promising lead compounds can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The aldehyde functionality also serves as a synthetic handle for further derivatization to explore additional chemical space.

The potential therapeutic applications for this class of compounds are vast and include:

Caption: Target-to-outcome relationship for pyrazole-substituted benzaldehyde derivatives.

Challenges and Future Perspectives

While pyrazole-substituted benzaldehyde derivatives hold considerable promise, several challenges remain. These include optimizing their selectivity for specific biological targets to minimize off-target effects and improving their pharmacokinetic profiles to ensure adequate bioavailability and in vivo efficacy.

Future research should focus on:

-

The exploration of novel synthetic methodologies to access a wider range of structurally diverse derivatives.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

The use of computational tools, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, to guide the rational design of more potent and selective analogues.[13]

-

Preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into novel medicines.

Experimental Protocols

General Procedure for the Synthesis of a Pyrazole-Substituted Benzaldehyde Derivative via Knoevenagel Condensation

Materials:

-

Substituted pyrazole with an active methylene group (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Dissolve the substituted pyrazole (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice with constant stirring.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-substituted benzaldehyde derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well microtiter plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The assay should include a positive control (a known anticancer drug) to validate the experimental setup and cell response. Each concentration should be tested in triplicate to ensure reproducibility.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 27, 2026, from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of Pyrazole Derivatives A Review. (n.d.). International Journal for Multidisciplinary Research. Retrieved January 27, 2026, from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024, January 8). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 6). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024, January 26). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry. Retrieved January 27, 2026, from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023, October 31). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 27, 2026, from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved January 27, 2026, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design. Retrieved January 27, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. Retrieved January 27, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 27, 2026, from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023, April 29). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. srrjournals.com [srrjournals.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]

A Theoretical and Practical Guide to the Synthesis, Characterization, and Computational Analysis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

This technical guide provides a comprehensive theoretical and practical framework for the study of the novel compound, 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. In the absence of existing literature on this specific molecule, this document outlines a proposed research plan, detailing its synthesis, characterization, and in-silico analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities with potential therapeutic applications.

Introduction: Rationale and Potential Significance

The convergence of a benzaldehyde moiety with a pyrazole ring in 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde presents a compelling case for investigation. Benzaldehyde derivatives are known to exhibit a wide range of biological activities and serve as crucial intermediates in the synthesis of pharmaceuticals.[1] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The methoxy group can enhance bioavailability and modulate biological activity. The strategic combination of these pharmacophores suggests that 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde could be a valuable candidate for drug discovery programs. This guide provides a roadmap for its synthesis and a thorough investigation of its physicochemical and potential biological properties.

Proposed Synthetic Pathway

The synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can be approached through a multi-step process, beginning with commercially available starting materials. The proposed pathway is designed for efficiency and scalability.

Synthesis Workflow

Caption: Proposed two-step synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(bromomethyl)-4-methoxybenzaldehyde

-

To a solution of 4-methoxy-3-methylbenzaldehyde (1 equivalent) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 3-(bromomethyl)-4-methoxybenzaldehyde.

Step 2: Synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

-

To a solution of pyrazole (1.2 equivalents) in acetonitrile (CH3CN), add potassium carbonate (K2CO3) (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1 equivalent) in acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain the final compound, 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons of the benzaldehyde ring, protons of the pyrazole ring, the methylene bridge protons (~5.4 ppm), and the methoxy group protons (~3.9 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, pyrazole carbons, methylene bridge carbon, and the methoxy carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching of the aldehyde (~1700 cm⁻¹), C-H stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C12H12N2O2). |

Crystallographic Analysis

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water). The crystal structure would provide definitive proof of the molecular structure, as well as insights into the conformation and intermolecular interactions in the solid state. The dihedral angle between the pyrazole and benzene rings will be a key parameter to determine.[4]

Computational and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of a molecule.[5]

Density Functional Theory (DFT) Studies

DFT calculations can be performed to optimize the geometry of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and to calculate various electronic properties.

Workflow for DFT Analysis:

Caption: A typical workflow for DFT analysis of the target molecule.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[6] The MEP map will visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

Molecular Docking Studies

To explore the potential biological activity, molecular docking studies can be conducted against relevant protein targets. Given the known activities of pyrazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, various kinases, or microbial enzymes.[5][7]

Molecular Docking Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and optimize its geometry.

-

Docking Simulation: Use software such as AutoDock Vina to perform the docking of the ligand into the active site of the protein.[8]

-

Analysis: Analyze the docking results to determine the binding affinity (in kcal/mol) and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Potential Biological Evaluation

Based on the structural features and the known biological activities of related compounds, 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde could be screened for a variety of biological activities, including:

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[9]

-

Anticancer Activity: Screening against various cancer cell lines.[10]

-

Anti-inflammatory Activity: Evaluating its ability to inhibit inflammatory pathways.[2]

Conclusion

This technical guide presents a comprehensive theoretical framework for the synthesis, characterization, and computational analysis of the novel compound 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. The proposed methodologies are based on established chemical principles and computational techniques. The successful execution of this research plan would not only provide a detailed understanding of this new molecule but also potentially unveil a promising candidate for further drug development.

References

- Li, Y. & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217.

- Santos, J. C. S., et al. (2001). Journal of the Brazilian Chemical Society, 12, 113-119.

- Allen, F. H., et al. (1987). Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

- Request PDF. (n.d.). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals.

- Dawood, D. H., Sayed, M. M., Tohamy, S. T. K., & Nossier, E. S. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega, 8(43), 39250–39268.

- ResearchGate. (2025).

- Benchchem. (n.d.).

- Request PDF. (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.

- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

- PubChem. (n.d.). 4-(3-methyl-1h-pyrazol-1-yl)benzaldehyde.

- OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog...

- Preprints.org. (2024).

- Journal of The Chemical Society of Pakistan. (2012). 96 Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.

- MDPI. (n.d.).

- NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)

- Chemsrc. (2025). CAS#:2807496-96-2 | 3-methoxy-4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde.

- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)

- Springer. (2024).

- RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.

- Research Results in Pharmacology. (2020).

- NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Research Results in Pharmacology. (2020).

- ScienceDirect. (n.d.). Synthesis, spectral analysis, DFT studies and Biological application of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- OUCI. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-…

- ResearchGate. (2020).

- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.

- JOCPR. (n.d.).

- NIH. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciensage.info [sciensage.info]

- 3. jocpr.com [jocpr.com]

- 4. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in established principles of spectroscopic analysis and supported by data from structurally related molecules.

Introduction

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a substituted aromatic aldehyde containing a pyrazole moiety. The unique combination of a benzaldehyde core, a methoxy group, and a pyrazol-1-ylmethyl substituent suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such novel compounds. This guide serves as a predictive reference for the expected spectroscopic signatures of this molecule.

Molecular Structure and Key Features

The structural framework of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde dictates its spectroscopic properties. The molecule comprises a 1,2,4-trisubstituted benzene ring, an aldehyde group, a methoxy group, a methylene bridge, and a pyrazole ring. Understanding the electronic environment of each proton and carbon atom is crucial for interpreting the NMR spectra. The vibrational modes of the functional groups will be evident in the IR spectrum, and the fragmentation pattern in the mass spectrum will provide insights into the molecule's stability and composition.

Caption: Molecular structure of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in a standard solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | Aldehyde (-CHO) |

| ~7.70 | d | 1H | Ar-H |

| ~7.65 | s | 1H | Ar-H |

| ~7.50 | d | 1H | Pyrazole-H |

| ~7.40 | d | 1H | Pyrazole-H |

| ~6.95 | d | 1H | Ar-H |

| ~6.30 | t | 1H | Pyrazole-H |

| ~5.40 | s | 2H | Methylene (-CH₂-) |

| ~3.90 | s | 3H | Methoxy (-OCH₃) |

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer at room temperature. Key acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) would be co-added to ensure a good signal-to-noise ratio.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (~9.85 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.

-

Aromatic Protons (~7.70 - 6.95 ppm): The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The proton ortho to the aldehyde group is expected to be the most downfield, appearing as a doublet. The proton between the methoxy and pyrazol-1-ylmethyl groups will likely be a singlet, and the proton ortho to the methoxy group will be the most upfield, appearing as a doublet.

-

Pyrazole Protons (~7.50, 7.40, 6.30 ppm): The three protons on the pyrazole ring will show distinct chemical shifts. The protons adjacent to the nitrogen atoms will be more deshielded than the proton on C4. They will likely appear as doublets and a triplet, respectively, due to coupling with each other.

-

Methylene Protons (~5.40 ppm): The two protons of the methylene bridge connecting the pyrazole and benzene rings are chemically equivalent and will appear as a sharp singlet. Their downfield shift is due to the proximity of the aromatic ring and the nitrogen atom of the pyrazole.

-

Methoxy Protons (~3.90 ppm): The three protons of the methoxy group are also chemically equivalent and will give rise to a sharp singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehyde (C=O) |

| ~163.0 | Aromatic C-O |

| ~141.0 | Pyrazole C |

| ~135.0 | Aromatic C |

| ~131.0 | Aromatic C |

| ~130.0 | Pyrazole C |

| ~128.0 | Aromatic C |

| ~125.0 | Aromatic C |

| ~111.0 | Aromatic C |

| ~106.0 | Pyrazole C |

| ~56.0 | Methoxy (-OCH₃) |

| ~52.0 | Methylene (-CH₂) |

Experimental Protocol: ¹³C NMR Acquisition

For ¹³C NMR analysis, a more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required. The spectrum would be acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) are used compared to ¹H NMR. A larger number of scans (several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~191.0 ppm): The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Aromatic and Pyrazole Carbons (~163.0 - 106.0 ppm): The carbon atoms of the benzene and pyrazole rings will resonate in the midfield region. The carbon attached to the electron-donating methoxy group will be the most shielded among the aromatic carbons, while the carbons of the pyrazole ring will have characteristic shifts influenced by the nitrogen atoms.

-

Aliphatic Carbons (~56.0 - 52.0 ppm): The methoxy and methylene carbons will appear in the upfield region of the spectrum. The methoxy carbon signal will be around 56 ppm, and the methylene carbon will be around 52 ppm.

Caption: Predicted key NOESY correlations for spectral assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Aromatic and Pyrazole) |

| ~2950-2850 | Medium | C-H stretching (Aliphatic -CH₂- and -OCH₃) |

| ~2820, ~2720 | Weak | C-H stretching (Aldehyde) |

| ~1700 | Strong | C=O stretching (Aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (Aromatic ring) |

| ~1550 | Medium | C=N stretching (Pyrazole ring) |

| ~1250 | Strong | C-O stretching (Aryl ether) |

| ~1150 | Strong | C-N stretching |

| ~880-800 | Strong | C-H bending (out-of-plane, Aromatic) |

Experimental Protocol: IR Acquisition

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic, pyrazole, and aliphatic protons in their respective regions. The two weak bands around 2820 and 2720 cm⁻¹ are characteristic of the aldehyde C-H stretch (Fermi resonance).

-

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.

-

C=C and C=N Stretching: Aromatic C=C stretching bands will appear around 1600 and 1500 cm⁻¹. The C=N stretching of the pyrazole ring is expected around 1550 cm⁻¹.

-

C-O and C-N Stretching: A strong band around 1250 cm⁻¹ will correspond to the C-O stretching of the aryl ether (methoxy group). The C-N stretching vibration will also be present.

-

C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) will correspond to the out-of-plane C-H bending of the substituted benzene ring, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~230 | Molecular ion [M]⁺ |

| ~229 | [M-H]⁺ |

| ~201 | [M-CHO]⁺ |

| ~149 | [M-C₄H₄N₂]⁺ (loss of pyrazole) |

| ~81 | [C₄H₅N₂]⁺ (pyrazol-1-ylmethyl fragment) |

Experimental Protocol: Mass Spectrometry Acquisition

A high-resolution mass spectrum (HRMS) can be obtained using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. This will provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula. Electron Ionization (EI) at 70 eV is suitable for observing fragmentation patterns.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₂), which is approximately 230. The presence of an odd number of nitrogen atoms (two) results in an even nominal molecular weight, consistent with the nitrogen rule.

-

Key Fragmentation Patterns: The fragmentation of the molecule is likely to proceed through several pathways. Loss of a hydrogen atom from the aldehyde would give the [M-H]⁺ peak at m/z 229. Cleavage of the formyl group would result in a fragment at m/z 201. Another significant fragmentation would be the cleavage of the bond between the methylene group and the benzene ring, leading to fragments corresponding to the pyrazol-1-ylmethyl cation (m/z 81) and the 4-methoxy-3-methylbenzaldehyde radical cation.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. The presented data and interpretations are based on fundamental spectroscopic principles and comparison with structurally related compounds. This guide is intended to be a valuable resource for scientists and researchers in the synthesis and characterization of this and similar novel chemical entities. Experimental verification is essential to confirm these predictions and fully elucidate the spectroscopic properties of this compound.

References

-

PubChem. 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-methoxy-3-(4-nitro-1H-pyrazol-1-yl_methyl_benzaldehyde]([Link]]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link][1]

-

ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde. Available at: [Link][2]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link][3]

Sources

Introduction: The Pivotal Role of Electronic Architecture in Benzaldehyde Derivatives

An In-depth Technical Guide to the Electronic Properties of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile building blocks in fields ranging from pharmaceuticals and agrochemicals to dyes and advanced materials.[1] Their utility stems from the reactivity of the aldehyde functional group, which is intricately modulated by the electronic properties of substituents on the aromatic ring.[1] Understanding and predicting how these substituents alter the electron distribution within the molecule is paramount for rational molecular design, reaction optimization, and the elucidation of biological mechanisms.

This guide provides a comprehensive exploration of the electronic properties of substituted benzaldehydes. We will move from the fundamental principles of substituent effects to their quantification using linear free-energy relationships, their tangible impact on chemical reactivity and spectral characteristics, and their application in modern drug discovery and materials science. This document is intended for researchers, medicinal chemists, and materials scientists who seek to harness the nuanced electronic landscape of these vital chemical entities.

Fundamental Principles of Substituent Electronic Effects

The electronic influence of a substituent on the benzaldehyde scaffold is not a monolithic phenomenon but rather a combination of two primary mechanisms: the inductive effect and the resonance effect .[2] The interplay between these two forces determines the overall electron density at the reactive carbonyl center and across the π-system of the aromatic ring.

-

Inductive Effect (Field Effect) : This effect is transmitted through the sigma (σ) bonds and is a consequence of the substituent's electronegativity relative to carbon.[2] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density through the σ-framework, making the ring and the attached carbonyl carbon more electrophilic. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density through the σ-bonds, decreasing electrophilicity.

-

Resonance Effect (Mesomeric Effect) : This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[2] Substituents with lone pairs (e.g., -OCH₃, -NH₂) or π-bonds can donate or withdraw electron density via resonance. An -OCH₃ group, for instance, is inductively withdrawing due to oxygen's electronegativity but is a powerful resonance donor due to its lone pairs. For most reactions, the resonance effect from ortho and para positions is dominant.

Substituents are thus broadly classified as either Electron-Withdrawing Groups (EWGs) , which decrease electron density, or Electron-Donating Groups (EDGs) , which increase it.

Caption: Inductive vs. Resonance Effects for EWG and EDG.

Quantifying Electronic Influence: The Hammett Equation

To move from a qualitative description to a quantitative prediction of substituent effects, physical organic chemists rely on linear free-energy relationships (LFERs). The most foundational of these is the Hammett equation , developed by Louis Plack Hammett in 1937.[3]

The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction with a substituted aromatic reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the reference reaction with the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent.

-

σ > 0 for EWGs (e.g., -NO₂)

-

σ < 0 for EDGs (e.g., -OCH₃)

-

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions (solvent, temperature). It measures the sensitivity of the reaction to substituent effects.

-

ρ > 0 : The reaction is accelerated by EWGs. This implies that a negative charge is built up in the transition state, which is stabilized by electron withdrawal.

-

ρ < 0 : The reaction is accelerated by EDGs. This implies a positive charge is built up in the transition state, which is stabilized by electron donation.

-

The Hammett equation provides a powerful tool to predict reaction rates and to gain insight into reaction mechanisms.[4] For instance, a reaction with a large positive ρ value is highly sensitive to electron-withdrawing effects and likely involves a transition state with significant negative charge accumulation near the ring.

| Substituent | σ_meta | σ_para | Dominant Effect |

| -NO₂ | +0.71 | +0.78 | Strong -I, -R |

| -CN | +0.56 | +0.66 | Strong -I, -R |

| -Cl | +0.37 | +0.23 | -I > +R |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weak +I, Hyperconjugation |

| -OCH₃ | +0.12 | -0.27 | -I < +R |

| -N(CH₃)₂ | -0.15 | -0.83 | Strong +R |

| Data compiled from authoritative sources.[2][5] |

Impact of Electronic Properties on Chemical Reactivity

The electronic nature of the substituent directly governs the reactivity of the aldehyde group by modulating the electrophilicity of the carbonyl carbon.

-

Nucleophilic Addition Reactions (e.g., Aldol, Wittig, Knoevenagel): These reactions are hallmarks of aldehyde chemistry. The rate-determining step often involves the attack of a nucleophile on the carbonyl carbon.

-

EWGs increase the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic and thus accelerating the rate of nucleophilic attack.[6][7]

-

EDGs decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.[6] For example, in proline-catalyzed aldol reactions, a positive correlation is observed between the reaction rate and the electrophilicity of the benzaldehyde derivative.[7]

-

-

Oxidation Reactions: The oxidation of substituted benzaldehydes to benzoic acids can be complex. Depending on the oxidant and mechanism, the reaction can be accelerated by both EDGs and EWGs. For instance, in oxidation by benzyltrimethylammonium chlorobromate, EDGs have a more pronounced accelerating effect, suggesting a rate-determining step that is stabilized by electron donation.[6]

-

Cannizzaro Reaction: This disproportionation reaction, which occurs with non-enolizable aldehydes in strong base, involves the nucleophilic attack of a hydroxide ion. Therefore, the reaction is facilitated by EWGs that enhance the electrophilicity of the carbonyl carbon.[6]

| Substituent (para) | Reaction | Relative Rate (k/k₀) |

| p-NO₂ | Wittig Reaction | 14.7 |

| p-Cl | Wittig Reaction | 2.75 |

| H | Wittig Reaction | 1.00 |

| p-CH₃ | Wittig Reaction | 0.45 |

| p-NO₂ | Oxidation (BTMACB) | 1.62 |

| p-OCH₃ | Oxidation (BTMACB) | 6.31 |

| Data adapted from BenchChem.[6] |

Spectroscopic Manifestations of Electronic Effects

Spectroscopic techniques provide a direct window into the electronic structure of molecules. For substituted benzaldehydes, IR, NMR, and UV-Vis spectroscopy are invaluable for characterizing the impact of substituents.

-

Infrared (IR) Spectroscopy: The key diagnostic peak is the C=O stretching vibration, typically found between 1660-1770 cm⁻¹.[8]

-

EWGs increase the C=O bond order due to inductive withdrawal, shifting the stretching frequency to a higher wavenumber (e.g., >1705 cm⁻¹).

-

EDGs , particularly those that donate via resonance (+R effect), increase the contribution of the C-O single bond character (O=C-Ar ↔ ⁻O-C=Ar⁺). This weakens the C=O bond, shifting the stretching frequency to a lower wavenumber (e.g., <1700 cm⁻¹).[8][9] Aromatic aldehydes generally show a C=O stretch near 1705 cm⁻¹, which is lower than saturated aldehydes (~1730 cm⁻¹) due to conjugation with the ring.[8]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shift of the aldehydic proton (-CHO) is highly sensitive to the electronic environment.

-

EWGs deshield the aldehydic proton by withdrawing electron density, causing its signal to shift downfield (to a higher ppm value).

-

EDGs shield the proton, shifting its signal upfield (to a lower ppm value).

-

-

UV-Visible Spectroscopy: Substituents alter the energies of the π→π* and n→π* electronic transitions.

-

EDGs and other groups that extend conjugation (auxochromes) typically cause a bathochromic shift (shift to longer wavelength, λ_max) and a hyperchromic effect (increase in molar absorptivity, ε). This is because they raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap.[10]

-

EWGs can also lead to bathochromic shifts, particularly when they extend conjugation.

-

Experimental Protocols for Electronic Property Characterization

A self-validating experimental workflow is crucial for trustworthy data. Below is a protocol for generating a Hammett plot, a cornerstone experiment for quantifying substituent effects on reactivity.

Protocol: Kinetic Analysis of Knoevenagel Condensation for Hammett Plot Generation

This protocol describes the reaction between various para-substituted benzaldehydes and Meldrum's acid, a reaction known to be sensitive to the aldehyde's electrophilicity.[11]

Objective: To determine the reaction constant (ρ) for the Knoevenagel condensation by measuring the initial reaction rates for a series of substituted benzaldehydes.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare 0.1 M stock solutions of each para-substituted benzaldehyde (e.g., p-NO₂, p-Cl, H, p-CH₃, p-OCH₃) in a suitable solvent like acetonitrile.

-

Prepare a 1.0 M stock solution of Meldrum's acid in the same solvent. The large excess ensures pseudo-first-order kinetics with respect to the benzaldehyde.

-

Prepare a 0.05 M solution of a base catalyst (e.g., piperidine).

-

-

Kinetic Run (UV-Vis Spectrophotometry):

-

Causality: The product of the Knoevenagel condensation is a highly conjugated molecule that absorbs strongly in the UV-Vis region, distinct from the reactants. This allows for continuous monitoring of product formation.

-

Set the spectrophotometer to the λ_max of the condensation product (determined from a preliminary scan of a completed reaction).

-

Equilibrate a cuvette containing 2.5 mL of the Meldrum's acid solution and 0.1 mL of the catalyst solution in the spectrophotometer's thermostatted cell holder (e.g., 25.0 °C).

-

Initiate the reaction by injecting 0.4 mL of a specific benzaldehyde stock solution into the cuvette. Mix rapidly and immediately begin recording the absorbance as a function of time for 5-10 minutes.

-

Repeat the kinetic run for each substituted benzaldehyde.

-

-

Data Analysis and Validation:

-

For each run, plot Absorbance vs. Time. The initial rate is the slope of the linear portion of this curve at t ≈ 0.

-

Self-Validation: The plot should be linear for at least the first 10% of the reaction to confirm that initial rates under pseudo-first-order conditions are being measured.

-

The observed rate (k_obs) is proportional to this initial slope. Since the concentration of Meldrum's acid is constant, k_obs is directly proportional to the second-order rate constant, k.

-

Create a Hammett plot by graphing log(k_obs / k_obs,H) on the y-axis versus the known σ_para values for each substituent on the x-axis.

-

-

Determining the Reaction Constant (ρ):

-

Perform a linear regression on the Hammett plot.

-

The slope of the line is the reaction constant, ρ .

-

Trustworthiness: A high coefficient of determination (R² > 0.95) validates the linear free-energy relationship for this reaction series. A positive ρ value is expected, confirming that the reaction is accelerated by EWGs.[11]

-

Caption: Experimental workflow for Hammett plot generation.

Applications in Drug Development and Materials Science

Manipulating the electronic properties of benzaldehyde derivatives is a powerful strategy in applied chemistry.

-

Drug Development: The electronic character of a molecule is critical for its pharmacokinetic and pharmacodynamic profiles.

-

Receptor Binding: The strength of interaction between a drug and its target protein is often governed by hydrogen bonding, hydrophobic interactions, and electrostatic forces.[12] Modifying substituents on a benzaldehyde-derived scaffold can fine-tune the electron distribution to optimize these non-covalent interactions. For example, a study on the binding of para-substituted benzaldehydes to human serum albumin (HSA) found that derivatives with stronger push-pull electronic properties had a greater effect on the protein's conformation.[11][12]

-

Metabolic Stability: Electron-rich aromatic rings are more susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing EWGs can increase metabolic stability, prolonging the drug's half-life.

-

Bioavailability: Lipophilicity, which is influenced by electronic factors, affects a drug's ability to cross cell membranes. Hydrazone derivatives of benzaldehydes, for example, often exhibit improved lipophilicity and optimized electron distribution, enhancing their antimicrobial potency.[13]

-

Caption: Influence of substituents on drug properties.

-

Materials Science: Benzaldehyde derivatives are precursors to a wide range of functional materials.

-

Nonlinear Optics (NLO): Materials with large hyperpolarizability are essential for NLO applications. Creating push-pull systems, with a strong EDG on one side of a conjugated system and a strong EWG on the other, can dramatically enhance these properties. Substituted benzaldehydes are ideal starting points for such molecules.

-

Dyes and Pigments: The color of an organic dye is determined by its electronic structure and the energy of its π→π* transitions. By carefully selecting substituents, the absorption maximum (λ_max) can be tuned across the visible spectrum.

-

Polymers and Liquid Crystals: The electronic properties of monomeric units, such as those derived from benzaldehyde, influence the final properties of polymers, including their conductivity, thermal stability, and liquid crystalline behavior.

-

Conclusion

The electronic properties of substituted benzaldehydes are a direct consequence of the inductive and resonance effects exerted by substituents on the aromatic ring. These effects are not merely theoretical constructs; they have profound and predictable impacts on the molecule's reactivity, spectroscopic signature, and ultimate function. The Hammett equation provides a robust framework for quantifying these influences, enabling chemists to transition from qualitative understanding to quantitative prediction. For professionals in drug development and materials science, a deep appreciation of these principles is not just advantageous—it is essential for the rational design of the next generation of functional molecules.

References

-

Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters - ACS Publications. Available at: [Link]

-

Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. Available at: [Link]

-

New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. (2024). MDPI. Available at: [Link]

-

Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Available at: [Link]

-

Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate. Available at: [Link]

- Benzaldehyde derivatives, their preparation and application. (n.d.). Google Patents.

-

Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. (2014). ResearchGate. Available at: [Link]

-

Hammett equation. (n.d.). Wikipedia. Available at: [Link]

-

Taft equation: Polar substituent constants, σ. (n.d.). Scribd. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Available at: [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. Available at: [Link]

-

Benzaldehyde derivatives with investigated inhibition profile. (n.d.). ResearchGate. Available at: [Link]

-

Hammett plot for the para-substituted benzaldehydes in the B.–V. reactions. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). National Institutes of Health (NIH). Available at: [Link]

-

Top 7 papers published in the topic of Taft equation in 1991. (n.d.). SciSpace. Available at: [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. (2012). Dalhousie University. Available at: [Link]

-

Taft equation. (n.d.). Wikipedia. Available at: [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Available at: [Link]

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (2022). Chemistry – A European Journal. Available at: [Link]

-

H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. (n.d.). Academia.edu. Available at: [Link]

-

Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.). Medium. Available at: [Link]

-

COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. (2024). Rasayan Journal of Chemistry. Available at: [Link]

-

Benzaldehyde Derivatives from Sarcodontia crocea. (2007). Journal of Natural Products. Available at: [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Available at: [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). ResearchGate. Available at: [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Hourani-Al-shboul/2d147171d8898f82f8d3d95b8719842a225e0c5d]([Link]

-

(PDF) Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. (2022). ResearchGate. Available at: [Link]

- Novel benzaldehyde derivatives, their preparation, and their use. (n.d.). Google Patents.

-

Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. (n.d.). Kingston University London. Available at: [Link]

-

Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. (2022). Journal of Education for Pure Science. Available at: [Link]

-

Benzaldehyde. (n.d.). Wikipedia. Available at: [Link]

-

Substituted Benzaldehyde: Significance and symbolism. (n.d.). Wisdomlib. Available at: [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012). ResearchGate. Available at: [Link]

-

The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. Available at: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. web.viu.ca [web.viu.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 11. researchgate.net [researchgate.net]